molecular formula C8H10N4 B12998902 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine

1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine

Cat. No.: B12998902
M. Wt: 162.19 g/mol
InChI Key: AJILVIOMKYLVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their stability and versatility in various chemical reactions. This compound features a benzene ring fused with a triazole ring, with an ethyl group attached to the nitrogen atom and an amine group at the sixth position. Its unique structure makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with ethyl nitrite in the presence of a suitable catalyst. The reaction proceeds through diazotization followed by cyclization to form the triazole ring. The reaction conditions often include low temperatures and the use of solvents like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve batch or continuous processes, depending on the scale of production. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted triazoles with different functional groups .

Scientific Research Applications

1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

    1H-1,2,3-Triazole: A parent compound with similar chemical properties but lacks the ethyl and amine groups.

    Benzotriazole: Another related compound with a benzene ring fused to a triazole ring, commonly used as a corrosion inhibitor.

    1-Ethyl-1H-benzimidazole: Similar in structure but with an imidazole ring instead of a triazole ring.

Uniqueness: 1-Ethyl-1H-benzo[d][1,2,3]triazol-6-amine is unique due to the presence of both an ethyl group and an amine group, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethylbenzotriazol-5-amine

InChI

InChI=1S/C8H10N4/c1-2-12-8-5-6(9)3-4-7(8)10-11-12/h3-5H,2,9H2,1H3

InChI Key

AJILVIOMKYLVDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)N)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.